![molecular formula C6H4F2N2O2 B040434 3,5-Difluoro-4-nitroaniline CAS No. 122129-79-7](/img/structure/B40434.png)
3,5-Difluoro-4-nitroaniline
Overview
Description
3,5-Difluoro-4-nitroaniline is a chemical compound with the CAS Number: 122129-79-7. It has a molecular weight of 174.11 and its IUPAC name is 3,5-difluoro-4-nitroaniline . It is a solid substance that should be stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for 3,5-Difluoro-4-nitroaniline is1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
3,5-Difluoro-4-nitroaniline has a boiling point of 338.5±37.0 °C at 760 mmHg and a melting point of 179-181 °C . It has a density of 1.6±0.1 g/cm3 .Scientific Research Applications
Chemical Properties and Storage
3,5-Difluoro-4-nitroaniline is a solid compound with a molecular weight of 174.11 . It has a boiling point of 338.5±37.0°C at 760 mmHg and a melting point of 179-181°C . It is recommended to store this compound at 4°C and protect it from light .
Use in Melt-Cast Explosives
3,5-Difluoro-4-nitroaniline has been used as a casting carrier in the design of new melt-cast explosives . These explosives have the dual advantages of high energy and low sensitivity .
Combination with High-Energy Components
This compound has been combined with the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) to design a new melt-cast explosive . The system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating the best stability .
Safety Performance Improvement
The safety performance of the optimized 3,5-Difluoro-4-nitroaniline/CL-20 system (40DFTNAN/60CL-20) was tested experimentally . The friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96°C .
Energy Level Assessment
The measured detonation velocity of the 40DFTNAN/60CL-20 system is 8260 m·s−1, which is 6.7% higher than that of traditional B explosive (40TNT/60RDX), demonstrating that 40DFTNAN/60CL-20 is a low-sensitive high-energy explosive .
Thermal Decomposition Mechanisms
A comparative study with trinitroanisole (TNAN) was performed under different heating conditions to probe the thermal decomposition mechanisms of 3,5-difluoro-4-nitroaniline .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that nitroanilines are often used in the synthesis of dyes and pharmaceuticals, suggesting that their targets could be varied depending on the specific application .
Mode of Action
The mode of action of 3,5-Difluoro-4-nitroaniline is primarily through its interaction with other compounds during synthesis processes . The compound’s nitro group can undergo various reactions, such as reduction to an amino group, which can then react with other compounds to form complex structures .
Biochemical Pathways
It’s known that nitroanilines can participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context .
Result of Action
As a nitroaniline, it’s likely that its effects at the molecular and cellular level would be dependent on its specific role in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-nitroaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . For example, it’s known that the compound’s thermal stability is decreased by the presence of fluorine .
properties
IUPAC Name |
3,5-difluoro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPGWQSTWNFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378928 | |
Record name | 3,5-difluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-nitroaniline | |
CAS RN |
122129-79-7 | |
Record name | 3,5-difluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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